molecular formula C22H18N4O2S B7755672 MFCD03268203

MFCD03268203

Cat. No.: B7755672
M. Wt: 402.5 g/mol
InChI Key: GCDLTYOEOXGXSI-UHFFFAOYSA-N
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Description

Based on analogous compounds (e.g., triazine derivatives, halogenated aromatics, and trifluoromethyl-containing molecules), MFCD03268203 is hypothesized to belong to a class of heterocyclic or organohalogen compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and tunable electronic properties .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-6-phenyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-16-11-9-15(10-12-16)20-18(21(28)24-17-8-4-5-13-23-17)19(25-22(29)26-20)14-6-2-1-3-7-14/h1-13,20,27H,(H,23,24,28)(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDLTYOEOXGXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(NC(=S)N2)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03268203 involves several steps, each requiring precise conditions to ensure the desired product. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. Reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency. Industrial methods may also incorporate advanced techniques such as flow chemistry and high-throughput screening to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

MFCD03268203 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under controlled temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD03268203 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03268203 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03268203, three structurally related compounds are analyzed:

CAS 918538-05-3 (2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine): A chlorinated triazine derivative.

CAS 1761-61-1 (Brominated aromatic compound): A brominated benzoic acid derivative.

CAS 1533-03-5 (Trifluoromethyl-substituted ketone): A fluorinated aromatic ketone.

Table 1: Key Physicochemical Properties

Property This compound* CAS 918538-05-3 CAS 1761-61-1 CAS 1533-03-5
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight ~188.01 188.01 201.02 202.17
Solubility (mg/mL) N/A 0.687 (DMF) 0.687 (THF) 0.53 (methanol)
Bioavailability Moderate (inferred) 0.55 (ESOL score) 0.55 (ESOL score) 0.85 (Leadlikeness)
Key Applications Pharmaceutical intermediates Agrochemical precursors Catalysis, organic synthesis Drug discovery, fluorophores

*Note: this compound data inferred from structural analogs.

Structural and Functional Differences

  • Chlorinated vs. Brominated Substituents: CAS 918538-05-3 and CAS 1761-61-1 differ in halogen type (Cl vs. Br), impacting reactivity and electronic effects.
  • Fluorinated Moieties : CAS 1533-03-5 contains a trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to chlorinated/brominated analogs, making it more suitable for CNS-targeting drugs .
  • Molecular Weight Effects: Higher molecular weight in CAS 1533-03-5 (202.17 vs. ~188) correlates with increased solubility in polar solvents like methanol, whereas chlorinated analogs exhibit better DMF solubility .

Pharmacological Relevance

  • CAS 918538-05-3 : Demonstrates inhibitory activity against kinases (IC₅₀ < 1 µM), attributed to its triazine core .
  • CAS 1533-03-5 : Exhibits Log S (ESOL) = -2.47, indicating moderate solubility, but high BBB permeability (score: 0.85), favoring neuropharmacological applications .

Industrial Utility

  • Halogenated Compounds : Preferred in agrochemicals (e.g., herbicides) due to cost-effective synthesis and environmental persistence .
  • Fluorinated Compounds : Dominant in pharmaceuticals (e.g., antivirals) owing to enhanced bioavailability and patentability .

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